![molecular formula C13H8ClF3N2O B5503531 N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide is a useful research compound. Its molecular formula is C13H8ClF3N2O and its molecular weight is 300.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0277251 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity and SAR Study
Nicotinamide derivatives have been investigated for their potential as herbicides. A study on the synthesis, crystal structure, herbicidal activity, and structure-activity relationships (SAR) of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed some compounds exhibited excellent herbicidal activity against certain plant species. This research paves the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Clinical Care and Dermatology
Nicotinamide, the amide form of vitamin B3 (niacin), is involved in cellular energy metabolism impacting physiology and oxidative stress. It has been identified as a robust cytoprotectant in various disorders, including immune dysfunction, diabetes, and aging-related diseases. Its influence on multiple cellular survival and death pathways offers potential for therapeutic strategies across multiple disease entities (K. Maiese et al., 2009).
Anticancer Applications
Research into N-phenyl nicotinamides has discovered them as a new class of potent inducers of apoptosis in cancer cells. This discovery is significant for cancer therapy, as it provides a foundation for developing new anticancer agents based on nicotinamide derivatives (S. Cai et al., 2003).
Supramolecular Chemistry
Nicotinamide has been used as a supramolecular reagent in synthesizing copper(II) chlorobenzoate complexes with nicotinamide. These studies contribute to the understanding of coordination chemistry and the design of supramolecular structures, potentially influencing materials science and nanotechnology applications (J. Halaška et al., 2013).
Metabolomics and Cancer Cell Metabolism
A metabolomics analysis on the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells showed significant changes in amino acid metabolism and the purine and pyrimidine metabolism. This research highlights the role of nicotinamide in cellular metabolism and its potential as a target for cancer therapy (V. Tolstikov et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-11-4-3-9(6-10(11)13(15,16)17)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDKYDPBMZLPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
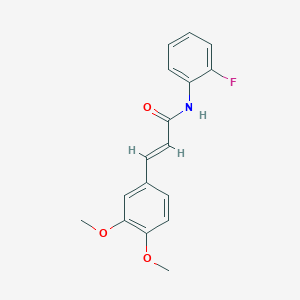
![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)
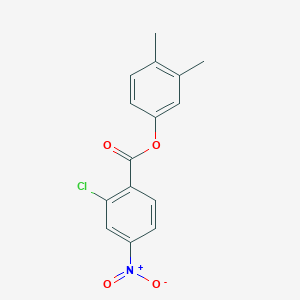
![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
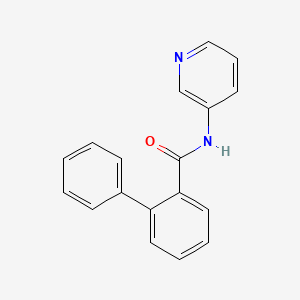
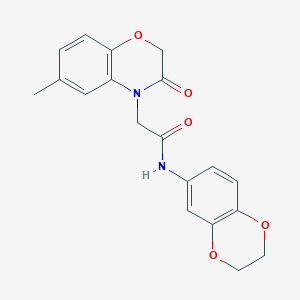

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
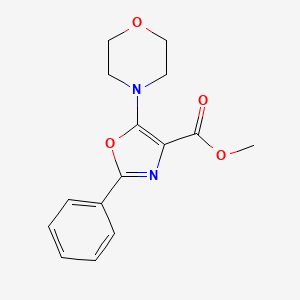
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)
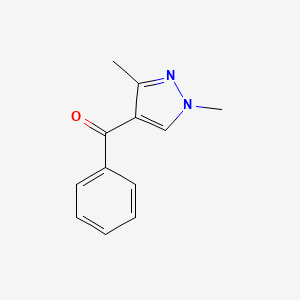
![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
